molecular formula C3F8LiNO4S2 B15199323 Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide

Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide

Cat. No.: B15199323
M. Wt: 337.1 g/mol
InChI Key: AIYSICKPGZSOLO-UHFFFAOYSA-N
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Description

Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide (Li[(CF₃SO₂)(C₂F₅SO₂)N]) is a lithium salt featuring a hybrid anion combining trifluoromethanesulfonyl (CF₃SO₂⁻) and pentafluoroethanesulfonyl (C₂F₅SO₂⁻) groups. This asymmetric structure distinguishes it from conventional symmetric imide salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, Li[(CF₃SO₂)₂N]) and lithium bis(pentafluoroethanesulfonyl)imide (LiBETI, Li[(C₂F₅SO₂)₂N]).

Properties

Molecular Formula

C3F8LiNO4S2

Molecular Weight

337.1 g/mol

IUPAC Name

lithium;1,1,2,2,2-pentafluoroethylsulfonyl(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/C3F8NO4S2.Li/c4-1(5,6)2(7,8)17(13,14)12-18(15,16)3(9,10)11;/q-1;+1

InChI Key

AIYSICKPGZSOLO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide typically involves the reaction of lithium hydroxide with a mixture of trifluoromethanesulfonyl chloride and pentafluoroethanesulfonyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production also emphasizes safety measures to handle the reactive and potentially hazardous chemicals involved.

Chemical Reactions Analysis

Key Reaction Steps

  • Trifluoromethyl lithium formation :

    • Reactants: Trifluoromethane gas + alkyl lithium (e.g., methyl/ethyl lithium)

    • Solvent: Nonpolar (toluene, diethyl ether)

    • Conditions: -70°C to -50°C, 3–9 hours

  • Anion exchange :

    • Add lithium bis(fluorosulfonyl)imide (Li[N(SO₂F)₂]) to trifluoromethyl lithium solution

    • Molar ratio: 2.1–2.5:1 (alkyl lithium : Li[N(SO₂F)₂])

    • Conditions: -30°C to 0°C, 3–5 hours

  • Product isolation :

    • Filter reaction mixture → evaporate solvent → vacuum dry

    • Yield: >99.9% purity, moisture <10 ppm

Reaction Formula :

CF3H+R-Li70CCF3LiLi[N(SO2F)2]Li[N(SO2CF3)(SO2C2F5)]\text{CF}_3\text{H} + \text{R-Li} \xrightarrow{-70^\circ \text{C}} \text{CF}_3\text{Li} \xrightarrow{\text{Li[N(SO}_2\text{F})_2]} \text{Li[N(SO}_2\text{CF}_3)(\text{SO}_2\text{C}_2\text{F}_5)]

Decomposition and Mineralization

In environmental remediation, this compound undergoes complete mineralization under oxidative conditions .

Reaction with KMnO₄ in Superheated Water

Parameter Value
Temperature300°C
Time18 hours
Oxidizing agentKMnO₄ (158 mM)
Products Yield
Fluoride (F⁻)101%
Sulfate (SO₄²⁻)99%
Nitrate (NO₃⁻)91%
ByproductsNo CHF₃ detected

Mechanism :

  • C–S bond cleavage → formation of C₂F₅ radicals

  • Radical oxidation → CO₂ and HF intermediates

  • Final products: F⁻, SO₄²⁻, NO₃⁻

Contrast without KMnO₄ :

  • Minimal F⁻ production (<5%) at 300°C .

Electrochemical Reactions

As an electrolyte in lithium-ion batteries, this compound facilitates ion transport via:

Ion Transport Mechanism

  • Anion stabilization : Electron-withdrawing -SO₂CF₃ and -SO₂C₂F₅ groups stabilize the imide anion, enhancing conductivity .

  • Li⁺ coordination : Weak Li⁺-anion interactions enable high Li⁺ mobility .

Performance Metrics :

  • Electrochemical stability: Up to 4.5 V vs. Li/Li⁺

  • Conductivity: Comparable to LiPF₆ in organic solvents

Scientific Research Applications

Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide has a wide range of scientific research applications:

    Electrochemistry: Used as an electrolyte in lithium-ion batteries, enhancing their performance and safety.

    Materials Science: Employed in the development of advanced materials, including separators and coatings for batteries.

    Environmental Chemistry: Studied for its potential in waste treatment and environmental remediation.

    Industrial Chemistry: Utilized in various industrial processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide primarily involves its ability to dissociate into lithium ions and the corresponding imide anions. The lithium ions facilitate the conduction of electric current in electrolytes, while the imide anions stabilize the overall structure and enhance the electrochemical properties. The compound’s high solubility in organic solvents and its ability to form stable complexes with metal ions further contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Lithium Imide Salts
Property LiTFSI LiBETI Li[(CF₃SO₂)(C₂F₅SO₂)N] (Hypothetical)
Molecular Weight (g/mol) 287.1 387.1 ~337.1 (estimated)
Anion Symmetry Symmetric Symmetric Asymmetric
Melting Point (°C) 234–236 328 Likely intermediate
Solubility (mol/L) Up to 7 in polar solvents High (similar to LiTFSI) Expected high due to asymmetry
Ionic Conductivity (S/cm) 1.4×10⁻⁵ (60°C, PEO) Lower than LiTFSI Potentially higher than LiBETI

Key Insights :

  • LiTFSI : Widely used in solid polymer electrolytes (e.g., PEO-based systems) due to its high ionic conductivity (~10⁻⁵ S/cm at 60°C) and good solubility .
  • LiBETI : Larger anion size reduces ionic mobility, leading to lower conductivity but improved thermal stability (melting point: 328°C) .
  • Li[(CF₃SO₂)(C₂F₅SO₂)N] : The asymmetric anion could balance conductivity and thermal stability. Enhanced dissociation (similar to LiTFSI) and reduced viscosity (compared to LiBETI) are theorized .

Electrochemical Performance in Ionic Liquids (ILs)

Studies on imide salts in IL-based electrolytes highlight critical trade-offs:

  • LiTFSI in Protic ILs (PILs) : Conductivity of 1.2–2.5 mS/cm at 30°C in pyrrolidinium-based PILs, with viscosity ~200–300 mPa·s .
  • LiBETI in Aprotic ILs : Lower conductivity (0.8–1.5 mS/cm) due to higher viscosity but superior oxidative stability (>5 V vs. Li/Li⁺) .
  • Mixed-Anion Salts : Asymmetric anions like fluorosulfonyl-(trifluoromethanesulfonyl)imide in ILs show 20–30% lower viscosity than symmetric analogs, suggesting Li[(CF₃SO₂)(C₂F₅SO₂)N] could improve Li⁺ mobility .

Thermal and Chemical Stability

  • LiTFSI : Stable up to 300°C but prone to hydrolysis in humid environments.
  • LiBETI : Higher thermal stability (decomposition >350°C) due to stronger C–F bonds in the pentafluoroethyl group .
  • Li[(CF₃SO₂)(C₂F₅SO₂)N] : Expected stability between LiTFSI and LiBETI, with the C₂F₅ group enhancing thermal resistance.

Biological Activity

Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide, commonly referred to as Li(TFSI)(BETI), is a lithium salt that has garnered attention for its unique properties and potential applications in various fields, particularly in electrochemistry and battery technology. This compound exhibits notable biological activity, which is important for understanding its safety, toxicity, and potential therapeutic applications. This article delves into the biological activity of Li(TFSI)(BETI), summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Li(TFSI)(BETI) is composed of two sulfonamide functional groups, which contribute to its solubility and ionic conductivity. The chemical structure can be represented as follows:

Li+ N SO2CF3)2] N SO2C2F5)2]\text{Li}^+\text{ N SO}_2\text{CF}_3)_2]\text{ N SO}_2\text{C}_2\text{F}_5)_2]

This structure allows for high ionic mobility, making it suitable for applications in electrolytes for lithium-ion batteries.

Toxicity and Safety Profile

Research indicates that Li(TFSI)(BETI) can cause severe eye damage upon contact. Inhalation or skin exposure may lead to respiratory issues or skin sensitization. Long-term exposure could result in reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms .

Toxicological Data:

  • Eye Contact: Causes severe eye damage.
  • Skin Contact: Potential irritant; may cause sensitization.
  • Inhalation: Can lead to bronchial irritation and long-term respiratory issues.

Endocrine Disruption

Current literature lacks evidence supporting the endocrine-disrupting properties of Li(TFSI)(BETI). Studies have not identified any significant endocrine-related effects, indicating a relatively favorable safety profile concerning hormonal interactions .

Case Studies

  • Electrolyte Performance in Batteries:
    A study examined the use of Li(TFSI)(BETI) in super concentrated aqueous electrolytes for lithium-ion batteries. The findings revealed that these electrolytes exhibited high electrochemical stability and improved performance metrics compared to traditional systems. The formation of a robust solid electrolyte interphase (SEI) was noted, which is critical for battery longevity and efficiency .
  • Solvation Behavior:
    Investigations into the solvation behavior of lithium salts, including Li(TFSI)(BETI), utilized small-angle X-ray scattering (SAXS) techniques. The results highlighted the formation of anion-solvated structures that play a crucial role in the ionic conductivity of the electrolyte solutions .

Research Findings

StudyKey Findings
Toxicity ReportSevere eye damage; respiratory irritants; no endocrine disruption found.
Electrolyte StudyEnhanced electrochemical performance in batteries; stable SEI formation.
SAXS AnalysisIdentified competing solvation structures influencing ionic conductivity.

Q & A

Basic Research Questions

Q. How does the molecular structure of lithium (trifluoromethanesulfonyl)(pentafluoroethanesulfonyl)imide influence its ionic conductivity in lithium-ion battery electrolytes?

  • Methodological Answer : Ionic conductivity depends on the compound's ability to dissociate lithium ions and facilitate ion mobility. The combination of trifluoromethanesulfonyl and pentafluoroethanesulfonyl groups enhances charge delocalization, reducing ion-pair formation. Electrochemical impedance spectroscopy (EIS) and pulsed-field gradient NMR are used to measure ionic conductivity and diffusion coefficients. Stability under operational conditions (e.g., voltage, temperature) should be validated using cyclic voltammetry and thermal gravimetric analysis (TGA) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • FTIR/Raman spectroscopy : Identifies functional groups (e.g., S=O, C-F stretches) and confirms the absence of degradation products.
  • NMR (¹⁹F, ⁷Li) : Probes local electronic environments and lithium-ion coordination.
  • X-ray photoelectron spectroscopy (XPS) : Validates oxidation states of sulfur and fluorine.
  • Mass spectrometry (MS) : Ensures molecular weight consistency and purity. Cross-referencing with computational vibrational spectra (DFT-based) improves accuracy .

Q. What are the key considerations for integrating this compound into solid-state electrolyte systems?

  • Methodological Answer :

  • Compatibility : Assess interfacial stability with electrodes (e.g., Li-metal) via SEM/EDS post-cycling.
  • Ion Transport : Optimize composite formulations (e.g., with polymers like PEO) to balance mechanical stability and conductivity.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions and degradation thresholds.
  • Electrochemical Stability Window : Determine via linear sweep voltammetry (LSV) against reference electrodes .

Advanced Research Questions

Q. What computational approaches predict the electrochemical stability window of this compound in solid-state electrolytes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to calculate HOMO-LUMO gaps and redox potentials. Include van der Waals corrections for non-covalent interactions .

  • Projector Augmented Wave (PAW) Method : Simulate bulk and interfacial electronic structures to identify decomposition pathways .

  • High-Throughput Screening : Apply frameworks like the Materials Genome Project to compare stability across similar anions (e.g., bis(trifluoromethanesulfonyl)imide) .

    Computational Parameter Method Relevance Reference
    Exchange-correlation functionalGGA-PW91Accurate for delocalized anions
    Pseudopotential typePAWCaptures core-electron effects
    Bandgap calculationHSE06 hybrid functionalImproves redox potential accuracy

Q. How do ion transport mechanisms differ between this compound and traditional lithium salts (e.g., LiPF₆) under high-voltage conditions?

  • Methodological Answer :

  • Ab Initio Molecular Dynamics (AIMD) : Simulate ion migration barriers in bulk electrolytes. Compare Li⁺ solvation structures using radial distribution functions (RDFs) .
  • Experimental Validation : Pair quasi-elastic neutron scattering (QENS) with DFT-MD to resolve transient ion dynamics.
  • Contradiction Analysis : Address discrepancies between simulated and experimental conductivity (e.g., interfacial vs. bulk effects) using multi-scale modeling .

Q. What strategies mitigate phase separation or decomposition when integrating this compound into composite polymer electrolytes?

  • Methodological Answer :

  • Additive Engineering : Introduce ceramic fillers (e.g., LiAlO₂) to stabilize interfaces. Characterize via X-ray diffraction (XRD) to detect amorphous/crystalline phase ratios.
  • Crosslinking Agents : Use UV/thermal initiators to create covalent networks, reducing salt migration. Validate mechanical properties via nanoindentation .
  • In Situ Polymerization : Monitor real-time phase behavior using synchrotron-based operando XRD .

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